Deoxyanisatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

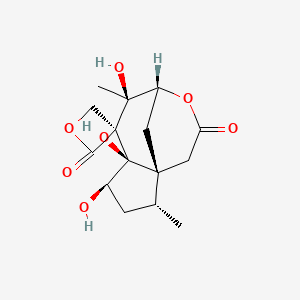

Deoxyanisatin is a delta-lactone.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Neuropharmacological Effects

Deoxyanisatin and its parent compound anisatin have been studied for their effects on the central nervous system. Research indicates that these compounds act as antagonists of the gamma-aminobutyric acid (GABA) receptor. Anisatin is known to be a potent convulsant, while this compound exhibits neurotrophic properties, promoting neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease research, particularly in models of Alzheimer's and Parkinson's diseases .

2. Insecticidal Properties

This compound has shown selective activity against insect GABA receptors, indicating its potential as an insecticide. The compound's ability to disrupt GABAergic signaling in insects while sparing mammalian systems highlights its utility in developing safer pest control agents .

Synthetic Methodologies

The synthesis of this compound has been explored through various organic synthesis strategies. Notably, Kende's formal synthesis employs a series of reactions that include the construction of a quaternary chiral center via an Eschenmoser-Claisen rearrangement . This method exemplifies the complexity and ingenuity required to synthesize such bioactive compounds.

Table 1: Summary of Synthetic Routes to this compound

Therapeutic Potential

1. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Its structural analogs have been investigated for their ability to induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved, which could lead to novel cancer therapies .

2. Antioxidant Properties

Phenolic compounds related to this compound have demonstrated antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases. Research indicates that these compounds can inhibit key enzymes involved in oxidative metabolism, which is relevant for conditions such as diabetes and cardiovascular diseases .

Case Study 1: Neurotrophic Effects

A study by Fukuyama et al. demonstrated that this compound promotes neurite outgrowth in cultured rat cortical neurons and human induced pluripotent stem cells. This finding opens avenues for research into treatments for neurodegenerative diseases .

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal properties of this compound revealed its selective antagonism towards insect GABA receptors, with an IC50 value significantly lower than that observed in mammalian systems. This selectivity underscores its potential as a safer alternative to traditional insecticides .

Eigenschaften

Molekularformel |

C15H20O7 |

|---|---|

Molekulargewicht |

312.31 g/mol |

IUPAC-Name |

(1R,2R,4R,5R,6S,7R,8R)-4,5,7-trihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione |

InChI |

InChI=1S/C15H20O7/c1-7-3-8(16)15(20)13(7)4-9(22-10(17)5-13)12(2,19)14(15)6-21-11(14)18/h7-9,16,19-20H,3-6H2,1-2H3/t7-,8-,9-,12+,13-,14+,15-/m1/s1 |

InChI-Schlüssel |

LHLMFHLJVCWKPV-RHVHFUDDSA-N |

SMILES |

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3)O)O |

Isomerische SMILES |

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)C3)O)O |

Kanonische SMILES |

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.